![molecular formula C10H18Cl2N4 B2764833 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 170353-31-8](/img/structure/B2764833.png)
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bone Formation Enhancement
A study highlighted the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system, specifically for the treatment of bone disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, suggesting potential applications in bone health and osteoporosis treatment (Pelletier et al., 2009).
Medicinal Chemistry Applications
Another research area involves the synthesis of complex molecules for medicinal applications. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, emphasizing its significance in medicinal chemistry due to its conformational rigidity and importance as a diamine (Smaliy et al., 2011).
Antiosteoclast and Osteoblast Activity
Compounds synthesized from [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride demonstrated moderate to high antiosteoclast and osteoblast activity, indicating their potential utility in treating bone-related diseases and disorders (Reddy et al., 2012).
Anticonvulsant and Analgesic Activities
Research on substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, derived from citrazinic acid, showed good analgesic and antiparkinsonian activities. These findings open pathways for the development of new therapeutic agents in pain management and Parkinson's disease treatment (Amr et al., 2008).
Sigma-1 Receptor Antagonists for Neuropathic Pain
A series of pyrimidines were developed as potent sigma-1 receptor antagonists with pharmacological antineuropathic pain activity. These compounds, especially one with high affinity to the σ1R receptor, demonstrated promising antinociceptive effects in models of neuropathic pain, highlighting their potential as novel drugs for treating neuropathic pain (Lan et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a similar structure have been found to target theWnt β-catenin cellular messaging system . This system plays a crucial role in cell-cell communication and is involved in numerous cellular processes, including cell proliferation, differentiation, and migration.
Mode of Action
It is suggested that similar compounds act asagonists to the Wnt β-catenin pathway . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound would bind to components of the Wnt β-catenin pathway, enhancing its activity.
Biochemical Pathways
The Wnt β-catenin pathway is a key biochemical pathway affected by this compound . When activated, the Wnt β-catenin pathway can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. In the nucleus, β-catenin can bind to transcription factors and influence the expression of specific genes, leading to various downstream effects such as increased bone formation .
Pharmacokinetics
A compound with a similar structure was found to have excellent pharmacokinetic properties . These properties, along with factors such as the compound’s chemical structure and formulation, can impact its bioavailability.
Result of Action
Similar compounds that target the wnt β-catenin pathway have been associated with an increase in the bone formation rate . This suggests that [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride could potentially have similar effects.
Action Environment
For instance, one source suggests storing a similar compound in a dark place and at a temperature between 2-8°C .
Propriétés
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMPTBVFEBPRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | |
CAS RN |
170353-31-8 |
Source
|
Record name | [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.